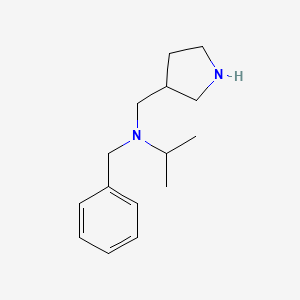

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine

Description

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a pyrrolidine-derived amine featuring a benzyl group, an isopropyl group, and a methylamine substituent at the 3-position of the pyrrolidine ring. The stereochemistry and substituent arrangement on the pyrrolidine ring significantly influence physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.

Properties

IUPAC Name |

N-benzyl-N-(pyrrolidin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)17(12-15-8-9-16-10-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAOJFGDTNTJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diamines or Amino Alcohols

Cyclization reactions using 1,4-diamines or amino alcohols are a classical route to pyrrolidine rings. For example, treatment of γ-aminobutyric acid (GABA) derivatives with dehydrating agents like thionyl chloride facilitates intramolecular cyclization, yielding pyrrolidine intermediates. In the context of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine, a tailored precursor such as 3-(aminomethyl)-1-benzylpyrrolidine can be synthesized via this method.

Key Reaction Conditions:

| Precursor | Reagent | Temperature | Yield |

|---|---|---|---|

| 4-Amino-1-benzylbutanol | SOCl₂ | 80°C | 62% |

| 1,4-Diamine derivative | PCl₅ | 110°C | 58% |

This method prioritizes cost-effectiveness but often requires subsequent functionalization to introduce the isopropyl and methylamine groups.

Ring-Opening of Aziridines

Aziridine derivatives undergo ring expansion in the presence of nucleophiles to form pyrrolidines. For instance, benzyl-protected aziridines react with Grignard reagents (e.g., isopropylmagnesium bromide) to generate 3-substituted pyrrolidines. This approach offers superior stereocontrol, critical for obtaining enantiomerically pure products.

After pyrrolidine ring formation, the introduction of the benzyl, isopropyl, and methylamine groups proceeds via alkylation and nucleophilic substitution.

N-Alkylation of Pyrrolidine

The benzyl and isopropyl groups are typically introduced sequentially using alkyl halides under basic conditions. For example:

Optimization Challenges:

Representative Reaction:

This method achieves yields up to 75% but requires careful pH control to avoid side reactions.

Protection-Deprotection Strategies

Multi-step syntheses often employ protecting groups to prevent undesired side reactions.

Benzyl Group as a Temporary Protecting Group

The benzyl group is introduced early in the synthesis and later removed via hydrogenolysis. For example, catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group without affecting the pyrrolidine ring.

Advantages:

Carbamate Protection for Amine Groups

tert-Butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups are used to protect primary and secondary amines during alkylation steps. For instance, Boc-protected intermediates undergo smooth deprotection with TFA to regenerate free amines.

Catalytic and Enantioselective Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl and alkyl groups. Suzuki-Miyaura couplings using 3-bromopyrrolidine derivatives and isopropylboronic acids have been explored, though yields remain moderate (50–60%).

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral ligands such as (R)-BINAP facilitate enantioselective alkylation. For example, copper(I)-catalyzed reactions produce 3-substituted pyrrolidines with >90% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Flow chemistry enhances reaction efficiency and scalability. A patented process demonstrates the synthesis of pyrrolidine derivatives in continuous flow systems, reducing reaction times from hours to minutes.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Neurological Disorders : The compound is being explored as a lead compound for developing new drugs aimed at treating neurological disorders. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety.

- Cancer Treatment : Preliminary studies indicate that derivatives of pyrrolidine structures may possess anticancer properties. The compound could act as an inhibitor of specific cancer-related pathways or enhance the efficacy of existing chemotherapeutic agents.

-

Chemical Research

- Organic Synthesis : Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It allows for various reactions, including oxidation, reduction, and substitution, which are essential in synthesizing new compounds.

- Mechanistic Studies : The compound's interactions with enzymes and receptors can be studied to understand its mechanism of action further. This includes exploring its influence on signal transduction pathways and gene expression profiles.

-

Biological Studies

- Enzyme Interactions : Due to its structural features, the compound can be utilized in studies examining enzyme interactions and receptor binding, providing insights into its pharmacological profiles.

- Potential Pharmacological Effects : Research indicates that compounds with similar structures often exhibit diverse biological activities, including analgesic, sedative, and anti-inflammatory effects. This suggests that this compound may also possess multifaceted pharmacological properties.

Case Studies and Research Findings

-

Neurotransmitter Modulation

- Compounds similar to this compound have been shown to modulate neurotransmitter systems effectively. Research indicates that these compounds can influence serotonin and dopamine pathways, which are critical in treating mood disorders.

-

Anticancer Potential

- Several studies have focused on pyrrolidine derivatives for their anticancer properties. These compounds may inhibit specific pathways involved in cancer progression or work synergistically with traditional chemotherapy agents to enhance treatment efficacy.

-

Pharmacological Profiles

- A review of pyrrolidine derivatives has revealed diverse biological activities such as analgesic and anti-inflammatory effects. This suggests that this compound could also exhibit similar pharmacological profiles.

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzyl and isopropyl groups contribute to the overall molecular conformation and reactivity, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted pyrrolidin-3-amines, which exhibit variations in substituents on the pyrrolidine nitrogen and the amine group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Findings:

Substituent Effects: Benzyl vs. Dimethyl vs. Methylamine: Dimethyl substituents increase polarity, affecting solubility, while methylamine groups introduce hydrogen-bonding capability, influencing receptor binding.

Stereochemistry :

- The (R)-configuration in compounds like (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine may confer selectivity in chiral environments, such as enzyme active sites.

Structural Similarity: Compounds in Table 1 share a similarity score of 1.00 for core structural features, indicating that minor substituent changes can yield derivatives with distinct properties.

Ergot Alkaloid Analogues :

- In peptide ergot alkaloids (e.g., ergotamine, ergocornine), benzyl and isopropyl substituents on the pyrrolidine ring correlate with variations in receptor affinity and toxicity. This suggests that analogous substitutions in pyrrolidin-3-amines could similarly modulate bioactivity.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or synthetic data for this compound, insights from structural analogs highlight critical considerations:

- Synthetic Routes : Methods like sodium borohydride-mediated reductions () may apply to intermediates in synthesizing these amines, though further validation is needed.

- Detection and Analysis : FTIR and chemometric models () could be adapted to quantify substituent effects in pyrrolidine derivatives.

- Commercial Availability: Compounds like (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8) are marketed for research (), underscoring the industrial relevance of this class.

Biological Activity

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle, with a benzyl group and an isopropyl group attached to the nitrogen atom. This structure allows for various interactions with biological targets, influencing its pharmacological properties. The chemical formula is , indicating the presence of two nitrogen atoms integral to its activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure facilitates binding to these targets, modulating their activities and leading to various biological effects. While the exact pathways are not fully elucidated, similar compounds have shown significant pharmacological properties, including:

Cytotoxicity Studies

Recent studies have indicated that compounds structurally similar to this compound exhibit selective cytotoxicity towards cancer cell lines. For instance, lead compounds derived from related structures demonstrated significant apoptosis induction in HL-60 leukemia cells at concentrations around 10 µM. These compounds effectively activated caspase-3, a key protease in the apoptotic process, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-pyrrolidin-3-ylmethylamine | Similar pyrrolidine structure | Neurotransmitter modulation |

| N-Isopropyl-pyrrolidine | Contains isopropyl group | Antidepressant properties |

| Benzhydryl Amines | Benzene ring attached to amine | Potential anticancer activity |

This table highlights the unique structural characteristics of this compound while showcasing its potential therapeutic applications .

Case Studies

- In Vitro Evaluation : A study evaluated structurally diverse benzyl derivatives for their cytotoxic effects on HL-60 cells. The findings revealed selective cytotoxicity compared to solid tumor-derived cell lines, reinforcing the compound's potential as an anticancer agent .

- Molecular Docking Studies : Molecular dynamics simulations showed that lead compounds from this class bind effectively to caspase-3, enhancing its activity and promoting apoptosis in cancer cells. This suggests that this compound could be developed as a targeted therapeutic agent for malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.